N-(3,5-dimethoxyphenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
This compound belongs to the benzothieno[3,2-d]pyrimidin-4-one class, characterized by a fused heterocyclic core with a thiophene ring condensed to a pyrimidine ring. Key structural features include:
- 9-fluoro substitution: Improves metabolic stability and modulates electronic interactions with biological targets.
- Acetamide linker: Connects the benzothieno-pyrimidinone core to a 3,5-dimethoxyphenyl group, which may influence receptor binding via hydrogen bonding or π-π interactions.
The compound’s design aligns with efforts to optimize anti-inflammatory and anticancer agents targeting enzymes like cyclooxygenase-2 (COX-2) or kinases .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(2-ethyl-9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4S/c1-4-17-25-20-19-15(23)6-5-7-16(19)31-21(20)22(28)26(17)11-18(27)24-12-8-13(29-2)10-14(9-12)30-3/h5-10H,4,11H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECXUVJSPPRBDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=O)N1CC(=O)NC3=CC(=CC(=C3)OC)OC)SC4=CC=CC(=C42)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-(2-ethyl-9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C22H20FN3O4S, and it has a molecular weight of 441.5 g/mol. This compound is characterized by a unique structure that integrates various functional groups, making it a subject of interest for its biological activities.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, such as enzymes and receptors. Pyrimidine derivatives, including this compound, are known for their ability to inhibit key enzymes involved in cellular processes, which can lead to therapeutic effects against diseases like cancer and infections. The mechanism may involve modulation of signaling pathways or direct inhibition of enzyme activity.
Anticancer Properties
Research indicates that compounds similar to N-(3,5-dimethoxyphenyl)-2-(2-ethyl-9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit anticancer properties. For example, studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential. This suggests that the compound may have potential as a chemotherapeutic agent.
Cytoprotective Effects
In related studies involving compounds with structural similarities, cytoprotective effects have been observed. For instance, certain derivatives demonstrated the ability to protect against DNA damage induced by carcinogens. These findings highlight the potential of N-(3,5-dimethoxyphenyl)-2-(2-ethyl-9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide in preventing cellular damage and promoting cell survival under stress conditions.
Case Studies
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Cytotoxicity in Cancer Cell Lines :
- In vitro studies have evaluated the cytotoxic effects of various pyrimidine derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that these compounds exhibited dose-dependent cytotoxicity, with IC50 values suggesting significant potency against these cell lines.
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Mechanistic Studies :
- Detailed mechanistic studies using molecular docking simulations have provided insights into the binding affinities of this compound with target proteins involved in cancer progression. These studies suggest that the compound may effectively inhibit protein kinases critical for tumor growth.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Substituent Impact on Activity: The 2-ethyl-9-fluoro groups in the target compound likely enhance metabolic stability compared to 2-thio-linked pyrimidinones (e.g., Compound 1), which rely on sulfonamide or thioether moieties for COX-2 inhibition . The 3,5-dimethoxyphenyl acetamide may improve selectivity over 2,5-difluorophenyl (L114-0336) or 3,5-dichlorophenyl () analogs due to differences in steric and electronic profiles .
7-Aryl substitutions (e.g., 4-methoxyphenyl in L114-0336) versus 9-fluoro substitution may direct interactions with hydrophobic enzyme pockets or polar catalytic sites .
Pharmacological Trends: Compounds with methanesulfonamide or thioether groups (e.g., Compound 1, 2, 4, 8, 9) demonstrate explicit COX-2 and iNOS inhibition, suggesting the target compound’s acetamide linker may require optimization for similar potency . Fluorinated derivatives (e.g., 9-fluoro in the target compound, 2,5-difluoro in L114-0336) are prioritized for their balance of lipophilicity and metabolic resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
